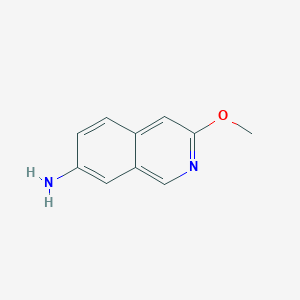

3-Methoxyisoquinolin-7-amine

Description

3-Methoxyisoquinolin-7-amine (CAS: 1374652-58-0) is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.2 g/mol . It features a methoxy group (-OCH₃) at the 3-position and an amine group (-NH₂) at the 7-position of the isoquinoline scaffold. The compound is primarily utilized in research settings, with applications as a biochemical building block or intermediate in synthetic chemistry. It is supplied as a 10 mM solution in organic solvents, requiring storage at 2–8°C to maintain stability . Solubility varies depending on the solvent, and preparation of stock solutions often involves heating to 37°C and sonication to enhance dissolution .

Properties

IUPAC Name |

3-methoxyisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMFKTALGLHMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-7-amine can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor under specific conditions. For instance, the Combes/Conrad–Limpach reaction is a well-known method for synthesizing quinoline derivatives, including isoquinolines . This reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisoquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

3-Methoxyisoquinolin-7-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxyisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For instance, it may interact with nicotinic receptors, affecting neurotransmitter release and neuronal activity . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Physicochemical Properties

- Solubility and Stability: this compound exhibits moderate solubility in polar solvents (e.g., DMSO) but requires sonication for full dissolution . In contrast, nitroquinoline derivatives like NQ1 and NQ4 () have reduced aqueous solubility due to bulky benzyloxy and bromophenyl groups . Halogenated analogs (e.g., 4-Fluoro-7-iodoisoquinolin-3-amine) may show enhanced stability under acidic conditions due to electron-withdrawing halogens .

Biological Activity

3-Methoxyisoquinolin-7-amine (CAS No. 1374652-58-0) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a methoxy group at the third position and an amine group at the seventh position of the isoquinoline ring. This structure contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound possess potent anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through the modulation of neurotransmitter systems and protection against oxidative stress.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, including nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal activity.

- Enzyme Modulation : It has been suggested that this compound can inhibit certain enzymes involved in cancer progression and inflammation, contributing to its therapeutic effects.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Anticancer Study | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM . |

| Neuroprotection | Showed protective effects on neuronal cells exposed to oxidative stress, with a reduction in reactive oxygen species (ROS) levels . |

| Inflammation Model | In a mouse model of inflammation, treatment with the compound reduced edema and inflammatory cytokine levels . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.